molecular formula C25H32ClNO B1668077 Butaclamol hydrochloride CAS No. 36504-94-6

Butaclamol hydrochloride

Cat. No. B1668077
CAS RN: 36504-94-6
M. Wt: 398 g/mol
InChI Key: QZRUMKUMFJJARD-OMMJFLKZSA-N
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Description

Butaclamol hydrochloride (AY-23,028) is a type of antipsychotic which was never marketed . It is sold as the hydrochloride salt for use in research . The compound acts as a dopamine receptor antagonist .


Molecular Structure Analysis

Butaclamol hydrochloride has the molecular formula C25H32ClNO . Its molecular weight is 398.0 g/mol . The IUPAC name is (1 R ,6 R ,8 R )-6- tert -butyl-3-azapentacyclo [11.8.1.0 3,8 .0 9,22 .0 16,21 ]docosa-9,11,13 (22),16,18,20-hexaen-6-ol;hydrochloride .


Physical And Chemical Properties Analysis

Butaclamol hydrochloride has a molecular weight of 398.0 g/mol . The compound is sold as the hydrochloride salt for use in research .

Safety And Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRUMKUMFJJARD-OMMJFLKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36504-93-5 (Parent)
Record name Butaclamol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045757
Record name Butaclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butaclamol hydrochloride

CAS RN

36504-94-6
Record name Butaclamol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36504-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butaclamol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butaclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTACLAMOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TUG8SF12T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
MG Casarotto, DJ Craik, EJ Lloyd… - Journal of medicinal …, 1991 - ACS Publications
… The present study reveals differences when butaclamol hydrochloride is dissolved in CDC13. We have examined the role of solvent in differential stabilization of the various …
Number of citations: 5 pubs.acs.org
W Lippmann, TA Pugsley - Pharmacological Research Communications, 1975 - Elsevier
The effects of a structurally novel neuroleptic agent, butaclamol hydrochloride, and its structurally-related analogue AY-22,814, on catecholamine turnover in the mouse were examined. …
Number of citations: 11 www.sciencedirect.com
K Voith, F Herr - Psychopharmacologia, 1975 - Springer
Butaclamol hydrochloride (AY-23,028) is a member of a new chemical class for which antipsychotic activity in humans has recently been demonstrated. The compound antagonized …
Number of citations: 57 link.springer.com
MG Casarotto, DJ Craik, EJ Lloyd - Journal of medicinal chemistry, 1991 - ACS Publications
… It is established that two conformers are indeed present for butaclamol hydrochloride in d6-DMSO, both of which correspond to low-energy forms previously identified in theoretical …
Number of citations: 5 pubs.acs.org
DH Mielke, DM Gallant, T Oelsner… - Diseases of the …, 1975 - psycnet.apa.org
Investigated the effect of butaclamol hydrochloride (AY-23,028), administered during a 12-wk period, on 6 male and 6 female severely ill schizophrenic patients. All Ss received an initial …
Number of citations: 24 psycnet.apa.org
LE Hollister, KL Davis, PA Berger - Psychopharmacology …, 1975 - europepmc.org
Butaclamol hydrochloride, a new type of antipsychotic drug, was evaluated by an uncontrolled study of 13 newly admitted schizophrenic patients. The drug had antipsychotic effects as …
Number of citations: 9 europepmc.org
ES Ferdinandi, P Raman, V Ross - Journal of Labelled …, 1978 - Wiley Online Library
The synthesis of two [ 14 C] labelled compounds, dexclamol and butaclamol hydrochloride, having the octahydrobenzocyclohepta pyridoisoquinoline structure is described. Both …
FT Bruderlein, LG Humber, K Voith - Journal of Medicinal …, 1975 - ACS Publications
… ]isoquinolin-3-ol hydrochloride (butaclamol hydrochloride, USAN), is currently being studied … One of these tertiary carbinols, butaclamol hydrochloride (4, USAN),i is a neuroleptic agent …
Number of citations: 73 pubs.acs.org
AP Oliver, DJ Luchins, RJ Wyatt - Archives of General Psychiatry, 1982 - jamanetwork.com
… Within the range of concentrations studied, molindone hydrochloride, butaclamol hydrochloride, pimozide, and fluphenazine dihydrochloride produced the least increase in excitability. …
Number of citations: 91 jamanetwork.com
TA Pugsley, W Lippmann - Journal of Pharmacy and …, 1977 - academic.oup.com
Butaclamol (1·0–0·1 mg kg −1 , ip) and spiroperidol (1·0–0·5 mg kg −1 , ip), but not (—)-butaclamol (15 mg kg −1 , ip), blocked the hyperactivity induced in rats by tranylcypromine-l-…
Number of citations: 4 academic.oup.com

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